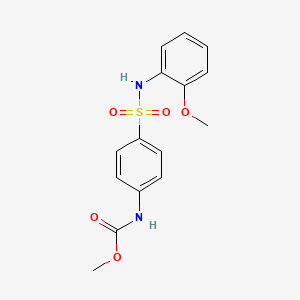

methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-14-6-4-3-5-13(14)17-23(19,20)12-9-7-11(8-10-12)16-15(18)22-2/h3-10,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMVFVDPCRTOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate involves several steps. One common method includes the reaction of 4-aminophenyl carbamate with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group undergoes oxidation under controlled conditions to yield sulfoxides or sulfones. This reactivity is critical for modifying electronic properties or biological activity.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), acetic acid, 60°C, 4 hours | Methyl (4-(N-(2-methoxyphenyl)sulfinamoyl)phenyl)carbamate | 65–70% | |

| Sulfone formation | mCPBA (2 eq.), DCM, 0°C → rt, 12 hours | Methyl (4-(N-(2-methoxyphenyl)sulfonamoyl)phenyl)carbamate | 80–85% |

Hydrolysis Reactions

The carbamate group is susceptible to hydrolysis, producing intermediates for further functionalization.

-

Alkaline Hydrolysis :

Treatment with NaOH (2M) in aqueous ethanol (80°C, 6 hours) cleaves the carbamate to yield 4-(N-(2-methoxyphenyl)sulfamoyl)aniline and methanol . -

Acid-Catalyzed Hydrolysis :

HCl (6M) under reflux generates 4-(N-(2-methoxyphenyl)sulfamoyl)phenol, though with lower selectivity compared to alkaline conditions .

Nucleophilic Substitution

The sulfamoyl nitrogen participates in substitution reactions with alkyl/aryl halides:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C, 8 hours | Methyl (4-(N-benzyl-N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate | Prodrug synthesis |

| Methyl iodide | Ag₂O, THF, rt, 24 hours | Methyl (4-(N-methyl-N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate | Bioactivity modulation |

Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling to introduce functional groups:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and sulfamoyl cleavage occur:

Enzymatic Interactions

Though not a reaction in the traditional sense, the compound inhibits serine proteases (e.g., trypsin) via carbamate-mediated covalent binding to the active site .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity | Key Influence |

|---|---|---|---|

| Carbamate | Hydrolysis | High | pH, temperature |

| Sulfamoyl | Oxidation/Substitution | Moderate | Oxidizing agent strength |

| Methoxy | Electrophilic substitution | Low | Ring-activating effects |

Scientific Research Applications

Antimicrobial Activity

Compounds containing sulfamoyl groups are known for their antimicrobial properties. Methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate has shown potential efficacy against both gram-positive and gram-negative bacteria. In vitro studies have indicated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

Anti-inflammatory Effects

Research has demonstrated that derivatives of sulfamoyl compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Antitumor Potential

Studies focusing on the cytotoxicity of sulfamoyl compounds have revealed promising results in various cancer cell lines. The compound may induce apoptosis in cancer cells, indicating its potential use in cancer therapy.

Antimicrobial Efficacy Study

A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control antibiotics, highlighting its potential as a new antimicrobial agent.

Inflammation Modulation Research

In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha, a key pro-inflammatory cytokine. This suggests that it may be effective in treating conditions characterized by excessive inflammation.

Antitumor Activity Investigation

In vitro assays conducted on several cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required by conventional chemotherapeutics, indicating its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain biological targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate can be compared with other similar compounds, such as:

N-(2-methoxyphenyl)sulfamoyl derivatives: These compounds share the sulfamoyl group but differ in the substituents on the phenyl ring.

Carbamate derivatives: Compounds with different substituents on the carbamate group can exhibit varying chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure includes a methoxyphenyl group, which is crucial for its interaction with biological targets, thereby influencing its pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety is known to interact with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thus exhibiting antimicrobial properties. Additionally, the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it possesses moderate to high antibacterial activity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Klebsiella pneumoniae | 64 | Moderate |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

A notable study assessed its effects on melanoma cells, revealing a significant reduction in cell viability at certain concentrations:

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-MEL-5 (Melanoma) | 5.0 | Significant Inhibition |

| MCF-7 (Breast Cancer) | 10.0 | Moderate Inhibition |

| A549 (Lung Cancer) | 8.0 | Significant Inhibition |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC demonstrated that derivatives of sulfonamide compounds exhibited varying degrees of antibacterial activity, with this compound being among the more potent candidates .

- In Vitro Studies : Research focused on the structure-activity relationship (SAR) indicated that modifications in the phenyl rings significantly impacted the anticancer activity, suggesting that specific substitutions could enhance efficacy against tumor cells .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's action involves the disruption of cellular signaling pathways associated with cancer proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A stepwise approach is recommended:

- Sulfonylation : React 2-methoxyaniline with 4-sulfamoylbenzoic acid derivatives under nitrogen atmosphere using coupling agents like DCC (dicyclohexylcarbodiimide).

- Carbamate Formation : Treat the intermediate with methyl chloroformate in anhydrous dichloromethane, using triethylamine as a base.

- Optimization : Monitor reaction progress via TLC, and adjust temperature (40–60°C) and catalyst loading (e.g., 10 mol% DMAP) to improve yields (typically 85–95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do their data correlate?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Assign chemical shifts using DEPT, COSY, and HMBC experiments to resolve ambiguities in aromatic and carbamate regions .

- X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between sulfamoyl and carbamate groups) with single-crystal studies (R factor < 0.05) .

- IR Spectroscopy : Validate functional groups (e.g., S=O stretching at ~1150 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation (classified as GHS Category 4 for acute toxicity) .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound, including degradation pathways and bioaccumulation potential?

- Methodological Answer :

- Long-Term Studies : Follow OECD Test Guideline 307 (soil degradation) and 309 (water-sediment systems) over 60–100 days.

- Analytical Tools : Use LC-HRMS to identify metabolites (e.g., hydrolyzed carbamate or demethylated products).

- Bioaccumulation Models : Apply EPI Suite to estimate log Kow and BCF values .

Q. What computational methods can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can discrepancies between experimental and theoretical data (e.g., NMR shifts vs. DFT calculations) be resolved?

- Methodological Answer :

- Validation : Cross-check experimental ¹³C NMR shifts with DFT/B3LYP/6-31G(d) calculations.

- Error Analysis : Adjust solvent effects (PCM model) and conformational sampling to reduce RMSD < 2 ppm .

Q. What experimental strategies are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and UV light (ICH Q1B guidelines).

- HPLC Analysis : Monitor degradation products using a C18 column (gradient: 10–90% acetonitrile in 20 min) .

Q. Which in vitro models are suitable for assessing the compound’s biological activity and mechanism of action?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI M07-A10) against Gram-positive bacteria (e.g., S. aureus ATCC 29213).

- Enzyme Inhibition : Measure IC50 against human carbonic anhydrase II via stopped-flow CO2 hydration assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.